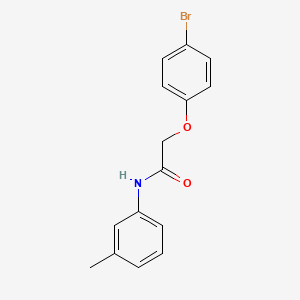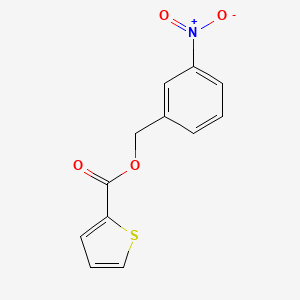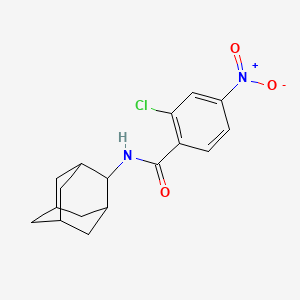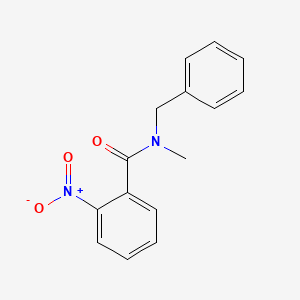![molecular formula C14H17ClN2OS B5748646 2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide, commonly known as CPAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPAC belongs to the class of thioamides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of CPAC is not fully understood. However, it is believed to inhibit the activity of thiol-containing enzymes, such as thioredoxin reductase and glutathione peroxidase, which are involved in the regulation of cellular redox balance. CPAC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
CPAC has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote tumor growth and metastasis. CPAC has also been found to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
CPAC has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using standard laboratory techniques. CPAC also exhibits low toxicity and has been shown to have minimal side effects in animal studies. However, CPAC has some limitations for lab experiments. It is a relatively new compound, and its full potential has not been explored yet. CPAC also requires further optimization to improve its efficacy and selectivity.
将来の方向性
There are several future directions for research on CPAC. One area of research is to explore its potential as a chemotherapeutic agent for various types of cancer. Another area of research is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CPAC and to optimize its efficacy and selectivity. Finally, the development of novel synthetic methods for CPAC and its analogs may lead to the discovery of new compounds with improved biological activities.
合成法
CPAC can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzoyl chloride and cyclopentylamine. The first step involves the formation of 4-chlorobenzoyl cyclopentylamine, which is then treated with carbon disulfide and sodium hydroxide to form the corresponding thioamide. The final step involves the acetylation of the thioamide using acetic anhydride and pyridine to yield CPAC. The overall yield of CPAC synthesis is around 50%, and the purity can be increased using column chromatography.
科学的研究の応用
CPAC has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. CPAC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CPAC has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopentylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-7-5-10(6-8-11)9-13(18)17-14(19)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERISUFSONWKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![ethyl 5-[(3-chloro-4-fluorophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5748566.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)

![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)




![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
